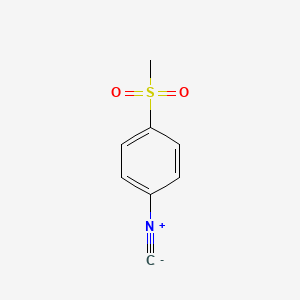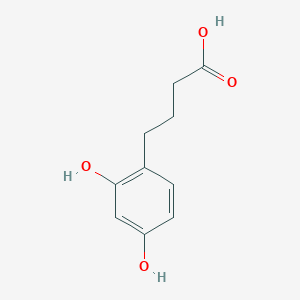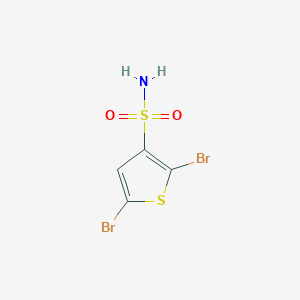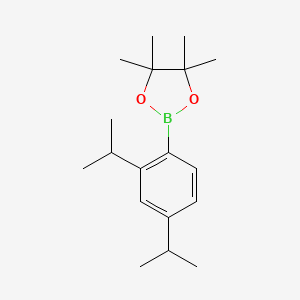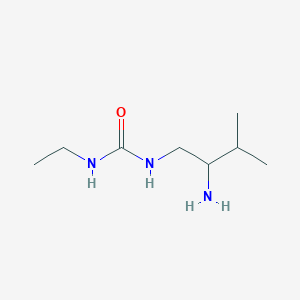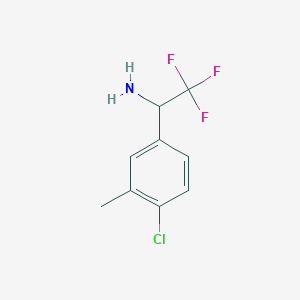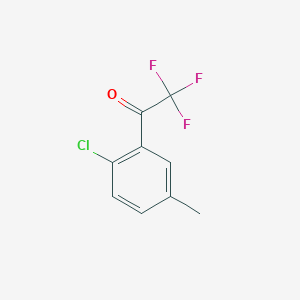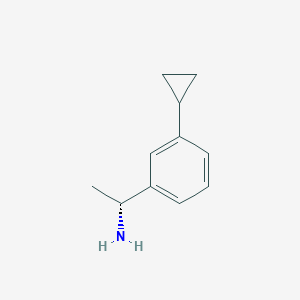amino}propanoic acid](/img/structure/B13539787.png)
3-{[(Benzyloxy)carbonyl](ethyl)amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(Benzyloxy)carbonylamino}propanoic acid is an organic compound with the molecular formula C14H17NO6. It is characterized by the presence of a benzyloxycarbonyl group attached to an ethylamino propanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Benzyloxy)carbonylamino}propanoic acid typically involves the protection of amino acids with benzyloxycarbonyl (Cbz) groups. One common method is the reaction of (2R)-2-(amino)propanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction is carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{(Benzyloxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amino acid.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for deprotection.
Substitution: Reagents such as trifluoroacetic acid can be used to remove the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: Free amino acids.
Substitution: Amino acids with different protecting groups.
Scientific Research Applications
3-{(Benzyloxy)carbonylamino}propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-{(Benzyloxy)carbonylamino}propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group serves as a protecting group, allowing the compound to participate in various biochemical pathways without premature reactions. Upon deprotection, the free amino acid can interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Similar structure but lacks the ethyl group.
N-Cbz-D-Alanine: Another benzyloxycarbonyl-protected amino acid.
tert-Butyloxycarbonyl-protected amino acids: Similar protecting group but different structure.
Uniqueness
3-{(Benzyloxy)carbonylamino}propanoic acid is unique due to the presence of both the benzyloxycarbonyl group and the ethylamino propanoic acid backbone. This combination provides distinct reactivity and applications compared to other protected amino acids.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-[ethyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-2-14(9-8-12(15)16)13(17)18-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,16) |
InChI Key |
HUNCHCFZSHIKOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



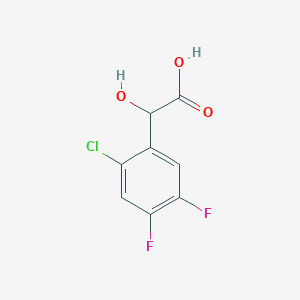
![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)

![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
